molecular formula C20H14BrN3O3 B302845 5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide

5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide

Katalognummer B302845
Molekulargewicht: 424.2 g/mol
InChI-Schlüssel: VTMJPVIIQSPOAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide, also known as BMF, is a chemical compound with potential applications in scientific research. BMF is a furan-based compound that contains a bromine atom, an oxadiazole ring, and a phenyl group. BMF has been shown to have a range of biochemical and physiological effects, making it an interesting compound for further study.

Wirkmechanismus

The mechanism of action of 5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide involves its interaction with specific enzymes and proteins. 5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide has been shown to bind to the active site of HDACs and sirtuins, inhibiting their activity. This inhibition can lead to changes in gene expression and cellular metabolism, which may have therapeutic implications.
Biochemical and Physiological Effects:
5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of HDACs and sirtuins, 5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide has been found to induce apoptosis (programmed cell death) in cancer cells and to have anti-inflammatory properties. 5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide has also been shown to increase the expression of certain genes involved in metabolism and energy production.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide as a research tool is its specificity for certain enzymes and proteins. This specificity allows researchers to target specific cellular processes and pathways. However, one limitation of 5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide is its potential toxicity and side effects. Careful dosing and monitoring are necessary when using 5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide in experiments.

Zukünftige Richtungen

There are several potential future directions for research involving 5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide. One area of interest is the development of 5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide-based therapies for cancer and other diseases. Another potential direction is the study of 5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide's effects on cellular metabolism and energy production. Additionally, further research is needed to understand the potential side effects and toxicity of 5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide and to develop safer and more effective derivatives of the compound.

Synthesemethoden

The synthesis of 5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide can be achieved through a multi-step process involving the reaction of various reagents. One potential synthesis method involves the reaction of 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine with 3-bromoaniline in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate product can then be reacted with furan-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride to yield 5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide.

Wissenschaftliche Forschungsanwendungen

5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide has been shown to have potential applications in scientific research, particularly in the fields of molecular biology and pharmacology. 5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide has been found to inhibit the activity of certain enzymes, including histone deacetylases (HDACs) and sirtuins. HDACs and sirtuins are involved in a range of cellular processes, including gene expression, DNA repair, and metabolism. Inhibition of these enzymes by 5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide may have therapeutic implications for a range of diseases, including cancer and neurodegenerative disorders.

Eigenschaften

Produktname

5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide

Molekularformel

C20H14BrN3O3

Molekulargewicht

424.2 g/mol

IUPAC-Name

5-bromo-N-[3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H14BrN3O3/c1-12-5-7-13(8-6-12)19-23-24-20(27-19)14-3-2-4-15(11-14)22-18(25)16-9-10-17(21)26-16/h2-11H,1H3,(H,22,25)

InChI-Schlüssel

VTMJPVIIQSPOAH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br

Kanonische SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.